2-(4-chlorophenoxy)-N-(4-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)acetamide
Description
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN4O2/c21-15-4-8-17(9-5-15)27-13-19(26)23-16-6-2-14(3-7-16)18-12-25-11-1-10-22-20(25)24-18/h1-12H,13H2,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHMGAZIQSJZFNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(N=C2N=C1)C3=CC=C(C=C3)NC(=O)COC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-N-(4-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)acetamide typically involves multiple steps, including the formation of the imidazo[1,2-a]pyrimidine core and subsequent functionalization. Common synthetic methods include:
Multicomponent Reactions: These reactions involve the combination of three or more reactants to form the imidazo[1,2-a]pyrimidine scaffold.
Condensation Reactions: These reactions are used to form the imidazo[1,2-a]pyrimidine ring by condensing appropriate precursors.
Intramolecular Cyclizations: This method involves the cyclization of linear precursors to form the heterocyclic imidazo[1,2-a]pyrimidine structure.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and yield optimization. Techniques such as continuous flow synthesis and automated synthesis platforms may be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenoxy)-N-(4-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds containing imidazo[1,2-a]pyrimidine moieties exhibit significant anticancer properties. The target compound has been evaluated for its ability to inhibit cancer cell proliferation.
- Case Study: A study conducted by researchers synthesized a series of imidazo[1,2-a]pyrimidine derivatives, including the target compound, which demonstrated inhibitory effects on various cancer cell lines. The mechanism of action was linked to the inhibition of specific kinases involved in cancer cell signaling pathways .
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Target Compound | MCF-7 (Breast) | 12.5 |
| Target Compound | A549 (Lung) | 15.0 |
Antimicrobial Properties
The imidazo[1,2-a]pyrimidine scaffold has been associated with antimicrobial activity against both gram-positive and gram-negative bacteria.
- Case Study: A series of derivatives were tested for antibacterial activity. The target compound was found to exhibit potent activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
Antileishmanial Activity
The compound's structural features suggest potential efficacy against leishmaniasis, a disease caused by protozoan parasites.
- Case Study: In vitro studies have shown that similar imidazo[1,2-a]pyrimidine derivatives possess significant antileishmanial activity. The target compound's analogs were assessed for their ability to inhibit the growth of Leishmania donovani, with promising results indicating that modifications to the imidazo structure could enhance potency .
| Compound | IC50 (µM) | Reference Drug IC50 (µM) |
|---|---|---|
| Target Compound | <10 | Miltefosine - 20 |
Mechanism of Action
The mechanism of action of 2-(4-chlorophenoxy)-N-(4-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)acetamide involves its interaction with specific molecular targets and pathways. The imidazo[1,2-a]pyrimidine moiety is known to interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues with Imidazo[1,2-a]pyridine Cores
Compounds from share the imidazo[1,2-a]pyridine core but differ in substituents and acetamide linkages:
Key Differences :
- The 4-chlorophenoxy group may increase lipophilicity compared to trifluoromethyl or halogenated phenyl substituents in compounds, affecting membrane permeability .
Imidazo[1,2-a]pyrimidine Derivatives
describes 2-(4-{imidazo[1,2-a]pyrimidine-2-carbonyl}morpholin-3-yl)-N-(pyridin-3-yl)acetamide, which shares the imidazo[1,2-a]pyrimidine moiety but replaces the chlorophenoxy group with a morpholine-carbonyl substituent.
| Feature | Target Compound | Compound |
|---|---|---|
| Core Heterocycle | Imidazo[1,2-a]pyrimidine | Imidazo[1,2-a]pyrimidine |
| Substituent | 4-Chlorophenoxy | Morpholine-carbonyl |
| Acetamide Linkage | Phenyl group | Pyridin-3-yl group |
Implications :
- The morpholine group in ’s compound may improve solubility due to its polar nature, whereas the chlorophenoxy group in the target compound could favor hydrophobic interactions .
- The pyridin-3-yl acetamide in versus the phenyl acetamide in the target compound may alter target selectivity in kinase inhibition.
Chlorophenyl-Substituted Imidazo Derivatives
and highlight compounds with chlorophenyl groups on imidazo[1,2-a]pyridine cores:
Comparison :
Observations :
- The hydroxypropyl-propyl chain in may enhance solubility compared to the target compound’s rigid phenyl group .
Data Table: Structural and Analytical Comparison
Biological Activity
2-(4-chlorophenoxy)-N-(4-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)acetamide, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article presents a detailed overview of its biological properties, including its synthesis, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 436.9 g/mol. Its structure features a chlorophenoxy group and an imidazo[1,2-a]pyrimidine moiety, which are critical for its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, particularly in the realms of anticancer and antimicrobial effects. The following sections detail specific findings related to its biological activity.
Anticancer Activity
Recent studies have demonstrated that derivatives of imidazo[1,2-a]pyrimidines possess notable anticancer properties. For example:
- Cell Line Studies : The compound was evaluated against several cancer cell lines, including MCF-7 (breast cancer), NCI-H460 (lung cancer), and HCT116 (colon cancer). Results indicated significant cytotoxicity with IC50 values in the micromolar range:
Antimicrobial Activity
The compound has also been tested for antimicrobial properties against various pathogens:
- Bacterial Strains : It exhibited activity against Gram-positive and Gram-negative bacteria such as Staphylococcus aureus and Escherichia coli, respectively. The disc diffusion method revealed zones of inhibition indicative of its effectiveness .
- Fungal Strains : Against fungal strains like Candida albicans and Aspergillus flavus, the compound showed promising antifungal activity through agar diffusion tests .
The mechanism by which this compound exerts its biological effects is primarily through the inhibition of specific enzymes and pathways associated with tumor growth and microbial resistance:
- Aurora-A Kinase Inhibition : Compounds similar to 2-(4-chlorophenoxy)-N-(4-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)acetamide have been shown to inhibit Aurora-A kinase, a critical regulator of cell division .
- GABA Receptor Modulation : Some derivatives have been identified as ligands for GABA receptors, suggesting potential anxiolytic effects .
Case Studies
Several case studies highlight the efficacy of this compound in preclinical models:
- Case Study on Anticancer Efficacy :
- Case Study on Antimicrobial Properties :
Q & A
Q. Basic Characterization
- LogD (pH 5.5/7.4): Measure via shake-flask method with octanol/water partitioning, validated against computed values from tools like ACD/Labs or MarvinSuite .
- Hydrogen-bonding capacity: Quantify donor/acceptor counts via NMR titration or IR spectroscopy .
Advanced Validation - Compare experimental LogD with quantitative structure-property relationship (QSPR) models (e.g., Schrödinger’s QikProp) to refine computational predictions .
- Use molecular dynamics simulations to study aggregation behavior in aqueous buffers, critical for in vitro bioassays .
What in vitro assays are suitable for evaluating the compound’s biological activity, and how should contradictory data be resolved?
Q. Basic Screening
- Phosphodiesterase (PDE) inhibition: Use fluorescence-based cAMP/cGMP assays (e.g., IMAP™ technology) with positive controls like IBMX .
- Cytotoxicity profiling: Screen against HEK-293 or HepG2 cells using MTT assays, noting IC50 variability due to serum protein binding .
Advanced Data Analysis - Address contradictions (e.g., low PDE inhibition but high cytotoxicity) via target deconvolution (e.g., thermal shift assays or CRISPR-Cas9 knockout libraries) .
- Validate off-target effects using kinome-wide profiling (e.g., Eurofins KinaseProfiler) .
How can structure-activity relationships (SAR) be systematically explored for this compound’s derivatives?
Q. Basic SAR Approach
- Synthesize analogs with modifications to:
- Chlorophenoxy moiety (e.g., replace Cl with Br or CF3 to assess halogen bonding effects) .
- Imidazopyrimidine core (e.g., introduce methyl or methoxy groups to modulate steric/electronic profiles) .
Advanced Computational Guidance
- Use docking studies (e.g., AutoDock Vina) to prioritize derivatives with predicted binding to PDE isoforms .
- Apply free-energy perturbation (FEP) calculations to quantify substituent effects on binding affinity .
What analytical techniques are critical for confirming the compound’s stability under storage and experimental conditions?
Q. Basic Stability Assessment
- Forced degradation studies: Expose to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13), analyzing degradation products via UPLC-QTOF .
- Long-term storage: Monitor crystallinity changes (PXRD) and hygroscopicity (DVS) in lyophilized vs. solution forms .
Advanced Mechanistic Insights - Use LC-NMR to structurally characterize degradation products (e.g., imidazopyrimidine ring oxidation) .
- Model degradation kinetics using Arrhenius plots to predict shelf-life .
How can the compound’s pharmacokinetic (PK) properties be predicted preclinically, and what in vitro models reduce animal testing?
Q. Basic PK Profiling
- Metabolic stability: Use human liver microsomes (HLM) with LC-MS/MS to quantify parent compound depletion .
- Caco-2 permeability: Assess intestinal absorption potential via monolayer transepithelial resistance .
Advanced Alternatives to In Vivo Studies - Physiologically based pharmacokinetic (PBPK) modeling: Integrate in vitro data (e.g., plasma protein binding, hepatic clearance) with Simcyp® or GastroPlus® .
- Organ-on-a-chip systems: Mimic blood-brain barrier or hepatic clearance using microfluidic devices .
What strategies mitigate batch-to-batch variability during scale-up synthesis for research-grade material?
Q. Basic Process Control
- Implement PAT (Process Analytical Technology): Use inline FTIR or Raman spectroscopy to monitor reaction progression .
- Standardize crystallization conditions (e.g., anti-solvent addition rate) to ensure consistent particle size .
Advanced Quality-by-Design (QbD) - Define a design space for critical parameters (e.g., impurity thresholds, polymorphic forms) using multivariate analysis .
- Apply continuous flow chemistry to enhance reproducibility and reduce purification steps .
How can researchers resolve discrepancies between computational predictions and experimental results for this compound’s reactivity?
Q. Basic Troubleshooting
- Re-examine conformational sampling in docking/MD simulations: Increase simulation time or use enhanced sampling techniques (e.g., metadynamics) .
- Validate protonation states using pH-adjusted molecular modeling (e.g., Epik) .
Advanced Mechanistic Studies - Perform DFT calculations to map reaction pathways (e.g., imidazopyrimidine cyclization energy barriers) .
- Use in situ NMR to detect transient intermediates not accounted for in initial models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
